1,10-Phenanthroline
1,10-Phenanthroline
1,10-phenanthroline is a phenanthroline. It has a role as an EC 3.4.19.3 (pyroglutamyl-peptidase I) inhibitor and an EC 2.7.1.1 (hexokinase) inhibitor.
Phenanthroline is a heterocyclic organic compound. 1,10-Phenanthroline is an inhibitor of metallopeptidases, especially carboxypeptidase A. Inhibition of the enzyme occurs by removal and chelation of the metal ion required for catalytic activity, leaving an inactive apoenzyme. 1,10-Phenanthroline targets mainly zinc metallopeptidases, with a much lower affinity for calcium metallopeptidases.
Phenanthroline is a heterocyclic organic compound. 1,10-Phenanthroline is an inhibitor of metallopeptidases, especially carboxypeptidase A. Inhibition of the enzyme occurs by removal and chelation of the metal ion required for catalytic activity, leaving an inactive apoenzyme. 1,10-Phenanthroline targets mainly zinc metallopeptidases, with a much lower affinity for calcium metallopeptidases.
Brand Name:
Vulcanchem
CAS No.:
66-71-7
VCID:
VC21164646
InChI:
InChI=1S/C12H8N2/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1/h1-8H
SMILES:
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1
Molecular Formula:
C12H8N2
Molecular Weight:
180.20 g/mol
1,10-Phenanthroline
CAS No.: 66-71-7
Cat. No.: VC21164646
Molecular Formula: C12H8N2
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1,10-phenanthroline is a phenanthroline. It has a role as an EC 3.4.19.3 (pyroglutamyl-peptidase I) inhibitor and an EC 2.7.1.1 (hexokinase) inhibitor. Phenanthroline is a heterocyclic organic compound. 1,10-Phenanthroline is an inhibitor of metallopeptidases, especially carboxypeptidase A. Inhibition of the enzyme occurs by removal and chelation of the metal ion required for catalytic activity, leaving an inactive apoenzyme. 1,10-Phenanthroline targets mainly zinc metallopeptidases, with a much lower affinity for calcium metallopeptidases. |
|---|---|
| CAS No. | 66-71-7 |
| Molecular Formula | C12H8N2 |
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | 1,10-phenanthroline |
| Standard InChI | InChI=1S/C12H8N2/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1/h1-8H |
| Standard InChI Key | DGEZNRSVGBDHLK-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1 |
| Canonical SMILES | C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1 |
| Boiling Point | > 300 °C |
| Melting Point | 117 °C 117.0 °C |
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